molecular formula C12H10ClFN2OS B1306556 2-Chloro-N-[5-(2-fluoro-benzyl)-thiazol-2-yl]-acetamide CAS No. 842968-38-1

2-Chloro-N-[5-(2-fluoro-benzyl)-thiazol-2-yl]-acetamide

Cat. No.: B1306556
CAS No.: 842968-38-1
M. Wt: 284.74 g/mol
InChI Key: XNPQLFROVLAEPH-UHFFFAOYSA-N
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Description

2-Chloro-N-[5-(2-fluoro-benzyl)-thiazol-2-yl]-acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties . This compound is characterized by the presence of a thiazole ring, a chloro group, and a fluoro-benzyl moiety, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[5-(2-fluoro-benzyl)-thiazol-2-yl]-acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures, to enhance yield and purity. The use of continuous flow reactors and automated systems can also improve the efficiency of the synthesis process .

Mechanism of Action

The mechanism of action of 2-Chloro-N-[5-(2-fluoro-benzyl)-thiazol-2-yl]-acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-[5-(2-fluoro-benzyl)-thiazol-2-yl]-acetamide is unique due to its specific combination of a thiazole ring, chloro group, and fluoro-benzyl moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2OS/c13-6-11(17)16-12-15-7-9(18-12)5-8-3-1-2-4-10(8)14/h1-4,7H,5-6H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPQLFROVLAEPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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